N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
CAS No.: 868966-51-2
Cat. No.: VC4357458
Molecular Formula: C17H12ClN5OS2
Molecular Weight: 401.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868966-51-2 |
|---|---|
| Molecular Formula | C17H12ClN5OS2 |
| Molecular Weight | 401.89 |
| IUPAC Name | N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H12ClN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24) |
| Standard InChI Key | MLVVGMWPUIAJAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a triazolopyridazine core fused with a thiophene ring and substituted with a 3-chlorophenyl group via a sulfanylacetamide linker. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
The thiophene and triazolopyridazine moieties contribute to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core. Key steps include:
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Condensation Reactions: Thiophene-2-carboxylic acid derivatives are condensed with hydrazine to form triazole intermediates.
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Nucleophilic Substitution: The sulfanylacetamide linker is introduced via reaction between chlorinated intermediates and mercaptoacetamide derivatives under basic conditions .
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Purification: Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95%).
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions but is sensitive to strong acids/bases due to hydrolysis of the amide bond. Its thioether linkage (C–S–C) may undergo oxidation to sulfoxides or sulfones under oxidative conditions .
Biological Activity and Mechanistic Insights
Table 2: Comparative Biological Activity of Analogs
| Compound | Target Kinase | IC₅₀ (μM) | Antiproliferative GI% |
|---|---|---|---|
| 4g | c-Met | 0.163 | 55.84 |
| 4a | Pim-1 | 0.283 | 29.08 |
| Reference | c-Met | 0.210 | 40.12 |
Antimicrobial Properties
Thiophene-containing triazoles exhibit broad-spectrum antimicrobial activity. For instance, derivatives with logP values >5 (similar to this compound’s logP of 5.69) demonstrate enhanced penetration into bacterial cell membranes.
Pharmacological Applications
Oncology
The compound’s ability to disrupt kinase signaling pathways positions it as a candidate for:
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Targeted Cancer Therapy: Inhibition of c-Met and Pim-1 kinases, which drive tumor proliferation and metastasis .
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Chemosensitization: Enhancing the efficacy of DNA-damaging agents by modulating apoptotic pathways .
Infectious Diseases
Thiophene and triazole moieties are associated with antifungal and antibacterial effects. For example, triazolo[4,3-b]pyridazine derivatives show MIC values of 2–8 μg/mL against Candida albicans.
Research Gaps and Future Directions
Despite promising analog data, critical gaps remain:
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